molecular formula C18H18N2S B2448857 1-methyl-2-((4-methylbenzyl)thio)-5-phenyl-1H-imidazole CAS No. 932321-00-1

1-methyl-2-((4-methylbenzyl)thio)-5-phenyl-1H-imidazole

Cat. No. B2448857
CAS RN: 932321-00-1
M. Wt: 294.42
InChI Key: GBANMCWXBMJZQB-UHFFFAOYSA-N
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Description

Imidazole derivatives are a class of compounds that contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . They are key components in many biologically active substances and drugs .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “1-methyl-2-((4-methylbenzyl)thio)-5-phenyl-1H-imidazole” is not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties for “1-methyl-2-((4-methylbenzyl)thio)-5-phenyl-1H-imidazole” are not available in the search results .

Scientific Research Applications

Medicinal Chemistry

Imidazole derivatives have become essential synthons in drug development. Their diverse pharmacological activities include:

Notable commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), etonitazene (analgesic), enviroxime (antiviral), and astemizole (antihistaminic), among others .

Xanthine Oxidase Inhibition

Imidazole derivatives have been evaluated for their inhibitory potency against xanthine oxidase, an enzyme involved in purine metabolism. These compounds may have applications in treating conditions related to purine metabolism disorders .

Antiparasitic Activity

A specific imidazole compound (designated as “compound 13”) has demonstrated potent in vitro antipromastigote activity. Molecular simulation studies suggest that it binds favorably to the active site of LmPTR1, a potential target for antileishmanial and antimalarial drug development .

Synthetic Routes

Researchers have explored various synthetic routes to access imidazole derivatives. Recent advances in regiocontrolled synthesis have enabled the preparation of substituted imidazoles with specific functional groups. These compounds find applications in everyday products .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, the specific safety and hazards information for “1-methyl-2-((4-methylbenzyl)thio)-5-phenyl-1H-imidazole” is not available in the search results .

properties

IUPAC Name

1-methyl-2-[(4-methylphenyl)methylsulfanyl]-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-14-8-10-15(11-9-14)13-21-18-19-12-17(20(18)2)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBANMCWXBMJZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-((4-methylbenzyl)thio)-5-phenyl-1H-imidazole

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